[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 39976-19-7
VCID: VC2026868
InChI: InChI=1S/C15H17NO.ClH/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13;/h1-9,16-17H,10-12H2;1H
SMILES: C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol

[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride

CAS No.: 39976-19-7

Cat. No.: VC2026868

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride - 39976-19-7

Specification

CAS No. 39976-19-7
Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
IUPAC Name [2-[(benzylamino)methyl]phenyl]methanol;hydrochloride
Standard InChI InChI=1S/C15H17NO.ClH/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13;/h1-9,16-17H,10-12H2;1H
Standard InChI Key AFEAYJZKYIUNBF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl

Introduction

Chemical Structure and Properties

[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride is characterized by a complex structure featuring a benzylamine group attached to a phenyl ring substituted with a methanol group, presented as a hydrochloride salt. The compound has been well-documented in chemical databases and literature with specific physical and chemical properties.

Basic Identification

The compound is identified through various chemical nomenclature systems and identifiers:

PropertyValue
CAS Number39976-19-7
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
IUPAC Name[2-[(benzylamino)methyl]phenyl]methanol;hydrochloride
SMILESC1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl
InChIInChI=1S/C15H17NO.ClH/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13;/h1-9,16-17H,10-12H2;1H
InChIKeyAFEAYJZKYIUNBF-UHFFFAOYSA-N
PropertyValue/Description
Physical StateCrystalline solid at room temperature
SolubilitySoluble in polar solvents including methanol, ethanol, and DMSO
Storage RecommendationStore at +5°C in a dry environment to maintain stability
Structural FeaturesContains secondary amine, primary alcohol, and aromatic rings

The compound's hydrochloride salt form typically enhances water solubility compared to its free base counterpart, making it potentially more suitable for various experimental applications that require aqueous environments.

Structural Relationships and Comparisons

[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride belongs to a family of structurally related compounds with variations in functional groups and substitution patterns. Comparing these related compounds provides valuable insights into structure-activity relationships.

Comparison with Free Base and Similar Compounds

The following table compares [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride with its free base form and other structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinguishing Features
[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride39976-19-7C15H18ClNO263.76Hydrochloride salt with methylene bridge
[2-(Benzylamino)phenyl]methanol1722-07-2C14H15NO213.27Free base without methylene bridge
2-[(Benzylamino)methyl]phenol hydrochloride73057-58-6C14H16ClNO249.73Hydroxyl group directly on ring instead of methanol
2-Benzylamino-2-methyl-1-propanol10250-27-8C11H17NO179.26Different carbon skeleton with tertiary alcohol

These structural variations can significantly impact the physicochemical properties and potential applications of these compounds .

Structure-Property Relationships

The structural features of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride influence its key properties:

Synthesis Methods

The synthesis of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride typically involves several strategic reaction pathways, with reductive amination being a key approach.

Reductive Amination Pathway

One common synthetic route involves reductive amination reactions between benzylamine derivatives and appropriate aldehyde or ketone intermediates:

  • Reaction of benzylamine with an appropriate benzaldehyde derivative in the presence of a reducing agent

  • Reduction of the resulting imine or enamine intermediate

  • Conversion to the hydrochloride salt using hydrochloric acid

The reduction step is typically accomplished using sodium cyanoborohydride (NaCNBH3) or hydrogenation with palladium or platinum catalysts .

Alternative Synthetic Approaches

Alternative synthetic approaches may include:

  • Nucleophilic substitution reactions involving benzyl halides and appropriate amine partners

  • Protection-deprotection strategies when working with multi-functional starting materials

  • Modification of preexisting benzylamine scaffolds through functional group transformations

For example, as seen in related compounds, the synthesis might involve "the reaction of benzylamine with benzaldehyde in the presence of a reducing agent like sodium borohydride" followed by salt formation .

Optimization Considerations

Critical parameters for optimizing the synthesis include:

ParameterConsideration
Solvent SelectionAnhydrous conditions using THF, DCM, or methanol to minimize side reactions
pH ControlMaintaining slightly acidic conditions (pH 4-6) during reductive amination
TemperatureTypically conducted at room temperature or moderate heating (20-50°C)
PurificationColumn chromatography using silica gel with appropriate solvent gradients

These parameters significantly influence yield, purity, and scalability of the synthetic process .

Analytical Characterization

Proper characterization of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Various spectroscopic techniques are employed for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would typically show characteristic signals for aromatic protons (δ 7.0-8.0 ppm), benzylic protons (δ 3.5-4.5 ppm), and hydroxyl proton (variable, typically δ 1.5-5.0 ppm depending on concentration and solvent)

    • 13C NMR provides confirmation of carbon framework with signals for aromatic carbons (δ 120-140 ppm) and carbons attached to heteroatoms (δ 40-70 ppm)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 264 (protonated form)

    • Characteristic fragmentation patterns involving the loss of water, amine group, or benzyl moiety

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques are vital for assessing purity and monitoring reactions:

  • Reverse-phase HPLC using C18 columns with appropriate mobile phase systems

  • Thin-Layer Chromatography (TLC) for reaction monitoring with visualization using UV light or appropriate staining reagents

Research DirectionRationale
Structure-Activity Relationship StudiesSystematic modifications of the core structure to identify optimal substituents for specific biological activities
Catalytic ApplicationsInvestigation of potential catalytic properties in various organic transformations
Materials Science ApplicationsExploration of self-assembly properties and potential in advanced materials
Coordination ChemistryStudy of metal coordination properties through the amine and alcohol functionalities

The relatively limited published research on this specific compound suggests significant untapped potential for discovery.

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